molecular formula C11H13FO2 B1349314 5-(4-Fluorophenyl)valeric acid CAS No. 24484-22-8

5-(4-Fluorophenyl)valeric acid

Cat. No.: B1349314
CAS No.: 24484-22-8
M. Wt: 196.22 g/mol
InChI Key: BXEFPLJKYWEEAN-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)valeric acid: is an organic compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . It is also known by its IUPAC name, 5-(4-fluorophenyl)pentanoic acid . This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a valeric acid chain. It appears as white crystals or crystalline powder .

Biochemical Analysis

Biochemical Properties

5-(4-Fluorophenyl)valeric acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in fatty acid metabolism. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, potentially inhibiting or modifying their activity. This interaction can lead to changes in the metabolic pathways where these enzymes are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in lipid metabolism, leading to changes in the cellular lipid profile. Additionally, it can impact cell signaling pathways that regulate cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their function. This binding can lead to changes in gene expression, as the compound may influence transcription factors or other regulatory proteins. The molecular interactions of this compound are crucial for understanding its overall impact on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, even after its initial application .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful. These dosage-dependent effects are critical for determining the safe and effective use of this compound in research .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution pattern of this compound can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles. The subcellular localization of this compound is crucial for its interaction with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)valeric acid typically involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and reduction steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Properties

IUPAC Name

5-(4-fluorophenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEFPLJKYWEEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370437
Record name 5-(4-Fluorophenyl)valeric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24484-22-8
Record name 4-Fluorobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24484-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Fluorophenyl)valeric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-fluorophenyl)pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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